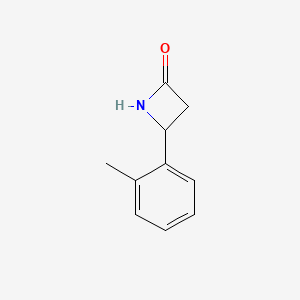

4-(2-Methylphenyl)-2-azetidinone

Description

Significance of Azetidinone Core Structures in Contemporary Organic Chemistry

The 2-azetidinone, or β-lactam, ring system is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govglobalresearchonline.net The significance of this heterocyclic motif stems from the ring strain of the four-membered system, which makes the amide bond susceptible to cleavage and thus highly reactive. globalresearchonline.net This reactivity is harnessed in its most famous application: the β-lactam antibiotics, which include penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgwikipedia.org These antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives. wikipedia.orgderpharmachemica.com

Beyond their antibacterial prowess, azetidinone derivatives are being investigated for a wide array of other pharmacological activities, including as cholesterol absorption inhibitors, anti-inflammatory agents, and enzyme inhibitors. globalresearchonline.netresearchgate.net The "β-lactam synthon method" leverages the reactivity of the azetidinone ring to synthesize diverse organic molecules, such as amino acids, peptides, and other complex natural products. nih.gov The versatility of the azetidinone core allows for the introduction of various substituents at different positions of the ring, enabling the fine-tuning of its chemical and biological properties. mdpi.com

Historical Context of β-Lactam Chemistry and its Evolution

The journey of β-lactam chemistry began long before its biological significance was understood. The first synthesis of a β-lactam was achieved by Hermann Staudinger in 1907 through a [2+2] cycloaddition of a Schiff base with a ketene (B1206846). nhsjs.com However, the field truly blossomed with Alexander Fleming's discovery of penicillin in 1928 and its subsequent development as a revolutionary antibiotic. nhsjs.comewadirect.com This discovery spurred intense research into the chemistry and biology of penicillin and related natural products. nhsjs.com

For decades, research was primarily focused on naturally occurring β-lactams and their semi-synthetic derivatives. wikipedia.org However, the rise of antibiotic resistance prompted chemists to explore novel synthetic routes to access a wider diversity of β-lactam structures. nhsjs.comresearchgate.net This led to the development of numerous synthetic methodologies and the discovery of entirely new classes of β-lactam antibiotics and other bioactive molecules. researchgate.net The evolution of β-lactam chemistry is a testament to the interplay between natural product discovery, synthetic innovation, and the persistent challenge of infectious diseases.

Rationale for Advanced Research on 4-(2-Methylphenyl)-2-azetidinone and Analogues

The focus on specific analogues like this compound is driven by the quest for compounds with novel or enhanced properties. The substitution pattern on the azetidinone ring is crucial in determining its biological activity and chemical reactivity. The presence of an aryl group at the C-4 position, as in this compound, is a common feature in many synthetic azetidinones with diverse biological activities. researchgate.net

Research into analogues with varying substituents on the phenyl ring and at other positions of the azetidinone core allows for the systematic exploration of structure-activity relationships. For instance, the introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets. The study of 4-aryl-2-azetidinones, including the 2-methylphenyl variant, is part of a broader effort to develop new therapeutic agents and to understand the fundamental principles governing the chemistry and biology of this important class of molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C10H11NO |

| Molecular Weight | 161.20 g/mol |

| CAS Number | 102202462 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.2 g/mol |

IUPAC Name |

4-(2-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C10H11NO/c1-7-4-2-3-5-8(7)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |

InChI Key |

AOXGPABNMZJZPT-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2CC(=O)N2 |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Methylphenyl 2 Azetidinone and Its Derivatives

Cycloaddition Reactions in Azetidinone Synthesis

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds. In the context of β-lactam synthesis, the [2+2] cycloaddition is particularly significant.

Staudinger Ketene-Imine [2+2] Cycloaddition Protocols

First discovered by Hermann Staudinger in 1907, the Staudinger ketene-imine cycloaddition remains a versatile and widely used method for synthesizing β-lactams. chemijournal.comwikipedia.org This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form the four-membered azetidinone ring. wikipedia.orgorganic-chemistry.org

The Staudinger reaction can proceed without a catalyst, particularly when reactive ketenes and imines are employed. organic-chemistry.org Ketenes are often generated in situ from acyl chlorides using a tertiary amine. mdpi.com The reaction mechanism is generally considered to be a stepwise process involving a zwitterionic intermediate. organic-chemistry.org

Catalyzed versions of the Staudinger reaction have been developed to improve efficiency and control stereoselectivity. organic-chemistry.org Lewis acids and other catalysts can be employed to activate the imine component, facilitating the cycloaddition. nih.gov For instance, the use of a planar-chiral derivative of 4-(pyrrolidino)pyridine has been shown to be an effective enantioselective catalyst for the Staudinger β-lactam synthesis. acs.orgorganic-chemistry.org These catalytic approaches often allow for milder reaction conditions and can provide access to β-lactams with high yields and stereoselectivity. organic-chemistry.org

Table 1: Comparison of Uncatalyzed and Catalyzed Staudinger Reactions

| Feature | Uncatalyzed Staudinger Reaction | Catalyzed Staudinger Reaction |

| Reagents | Highly reactive ketenes and imines | Wider range of substrates |

| Conditions | Often requires specific temperatures to control selectivity | Milder reaction conditions |

| Selectivity | Can be difficult to control | High stereoselectivity achievable with chiral catalysts acs.orgorganic-chemistry.org |

| Yield | Variable | Generally high yields organic-chemistry.org |

| Catalyst | None | Lewis acids, chiral amines, etc. organic-chemistry.orgnih.gov |

Controlling the stereochemistry of the β-lactam ring is crucial, as the biological activity of these compounds is often dependent on their specific stereoisomeric form. The Staudinger reaction offers several avenues for stereocontrol.

Diastereoselective Synthesis: The relative stereochemistry at the C3 and C4 positions of the azetidinone ring can often be controlled by the geometry of the starting imine and the nature of the ketene substituents. wikipedia.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org The electronic properties of the substituents on the ketene also play a role; electron-donating groups on the ketene typically lead to cis products, whereas electron-withdrawing groups favor trans products. wikipedia.org

Enantioselective Synthesis: The synthesis of specific enantiomers of β-lactams can be achieved through several strategies. One common approach is the use of chiral auxiliaries attached to either the ketene or the imine. organicreactions.org These auxiliaries direct the cycloaddition to favor the formation of one diastereomer, which can then be removed to yield the enantiomerically enriched β-lactam. Another powerful method involves the use of chiral catalysts. acs.orgorganic-chemistry.orgnih.gov For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have been successfully employed as catalysts in the enantioselective Staudinger reaction, providing access to a variety of β-lactams with high enantiomeric excess. acs.orgorganic-chemistry.org

Table 2: Key Factors Influencing Stereoselectivity in Staudinger Reactions

| Factor | Influence on Stereochemistry |

| Imine Geometry | (E)-imines generally give cis-β-lactams; (Z)-imines give trans-β-lactams. wikipedia.org |

| Ketene Substituents | Electron-donating groups favor cis products; electron-withdrawing groups favor trans products. wikipedia.org |

| Chiral Auxiliaries | Can be attached to the ketene or imine to induce diastereoselectivity. organicreactions.org |

| Chiral Catalysts | Can promote the formation of a specific enantiomer. acs.orgorganic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. In the context of azetidinone synthesis, microwave irradiation has been successfully applied to the Staudinger reaction and other cyclization methods. derpharmachemica.comresearchgate.net This method often leads to significantly shorter reaction times compared to conventional heating. derpharmachemica.com For instance, the synthesis of 1-acetamido-3-chloro-2-azetidinones via the Staudinger reaction showed a dramatic reduction in reaction time from 16–24 hours under conventional heating to just 30–45 minutes with microwave irradiation, along with an increase in yield. mdpi.com

Microwave-assisted synthesis can be performed in the presence of a solvent that efficiently absorbs microwave energy, such as dimethylformamide (DMF). derpharmachemica.comijarmps.org This approach has been described as a greener methodology due to reduced reaction times and potentially lower energy consumption. derpharmachemica.comijarmps.org

Cyclocondensation of Schiff Bases with Acyl Halides

Another prevalent method for synthesizing 2-azetidinones involves the cyclocondensation of Schiff bases (imines) with acyl halides.

A widely employed and classical method for the synthesis of the 2-azetidinone ring is the reaction of a Schiff base with chloroacetyl chloride in the presence of a base, typically triethylamine (B128534). chemijournal.comderpharmachemica.comnih.gov In this reaction, triethylamine acts as a base to dehydrochlorinate the intermediate, facilitating the ring closure to form the β-lactam. chemijournal.com This method is a type of [2+2] cycloaddition. chemijournal.com

The general procedure involves dissolving the Schiff base and triethylamine in a suitable solvent, such as 1,4-dioxane, and then adding chloroacetyl chloride dropwise at a controlled temperature. chemijournal.com The reaction mixture is typically stirred for several hours to ensure completion. chemijournal.com This versatile method has been used to synthesize a wide array of substituted azetidinones. chemijournal.comderpharmachemica.comnih.gov

Table 3: General Reaction Conditions for Cyclocondensation

| Component | Role | Example |

| Schiff Base | Imine component providing the N1 and C4 atoms of the ring. | N-Arylidenes |

| Acyl Halide | Provides the C2 and C3 atoms of the ring. | Chloroacetyl chloride chemijournal.comderpharmachemica.comnih.gov |

| Base | Facilitates ring closure by dehydrochlorination. | Triethylamine chemijournal.comderpharmachemica.comnih.gov |

| Solvent | Provides the reaction medium. | 1,4-Dioxane chemijournal.com |

Green Chemistry Modifications and Microwave Irradiation Techniques

In the pursuit of more sustainable synthetic methods, green chemistry principles have been integrated into the synthesis of 2-azetidinones. A significant advancement in this area is the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netderpharmachemica.com This technique is particularly effective in the Staudinger reaction, a [2+2] cycloaddition of a ketene with an imine.

For the synthesis of 4-(2-methylphenyl)-2-azetidinone, this would involve the reaction of an imine derived from 2-methylbenzaldehyde (B42018) with a suitable ketene precursor, such as chloroacetyl chloride, in the presence of a base like triethylamine. Under microwave irradiation, this reaction can be completed in minutes, offering a significant improvement over traditional methods that may require several hours of reflux. researchgate.netderpharmachemica.com The use of supercritical carbon dioxide (sc-CO2) as a green solvent and promoter for imine synthesis further enhances the environmental credentials of this approach. chemistryviews.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Azetidinones

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 6-8 hours | Moderate | Reflux | researchgate.net |

| Microwave Irradiation | 4-6 minutes | High | Microwave Synthesizer | researchgate.netderpharmachemica.com |

Other [2+2] Cycloaddition Pathways (e.g., CSI to Alkenes)

An alternative [2+2] cycloaddition pathway to the azetidinone ring involves the reaction of chlorosulfonyl isocyanate (CSI) with an alkene. This reaction is highly versatile and proceeds via an initial cycloaddition to form an N-chlorosulfonyl-β-lactam, which can then be readily reduced to the corresponding β-lactam. researchgate.net

In the context of synthesizing this compound, the starting alkene would be 2-methylstyrene. The reaction with CSI would yield N-chlorosulfonyl-4-(2-methylphenyl)-2-azetidinone. Subsequent reduction, typically with a mild reducing agent like sodium sulfite, would furnish the desired product. This method offers a direct route to the β-lactam core, bypassing the need for pre-formed imines.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another major class of reactions for the synthesis of the 2-azetidinone ring system. These methods rely on the formation of a key bond within a single molecule to construct the four-membered ring.

C-H Insertion Reactions via Metal-Carbene Species

Rhodium-catalyzed intramolecular C-H insertion of α-diazo carbonyl compounds is a powerful method for the formation of cyclic ketones. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net While direct application to the synthesis of this compound from a diazoamide precursor is not extensively documented in the readily available literature for this specific molecule, the principle can be extended. This would involve the synthesis of a diazoamide derived from 3-amino-3-(2-methylphenyl)propanoic acid. Treatment of this diazo compound with a rhodium(II) catalyst would generate a rhodium carbene intermediate, which could then undergo intramolecular C-H insertion to form the β-lactam ring. The selectivity of this insertion is influenced by the catalyst and the substrate's steric and electronic properties. nih.gov

Copper(I)-Catalyzed Intramolecular C-N Coupling Methods

Copper-catalyzed intramolecular C-N bond formation is a well-established method for the synthesis of nitrogen-containing heterocycles. researchgate.netnih.govdoaj.orgnih.govorganic-chemistry.org This approach can be applied to the synthesis of this compound by the cyclization of a suitably functionalized precursor, such as a 3-halo-N-aryl-3-(2-methylphenyl)propanamide. In the presence of a copper(I) catalyst and a suitable ligand, the intramolecular coupling between the nitrogen atom of the amide and the carbon bearing the halogen would lead to the formation of the azetidinone ring. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Table 2: Representative Conditions for Copper-Catalyzed Intramolecular C-N Coupling

| Catalyst | Ligand | Base | Solvent | Temperature | Reference |

| CuI | Ethylene glycol | K₃PO₄ | 2-Propanol | 80 °C | organic-chemistry.org |

| Cu(OAc)₂ | α-Benzoin oxime | K₃PO₄ | DMSO | 80 °C | nih.gov |

Cyclization of β-Amino Acids and Derivatives

The direct cyclization of β-amino acids and their derivatives is a fundamental approach to the synthesis of β-lactams. google.comnih.gov For the synthesis of this compound, the precursor would be 3-amino-3-(2-methylphenyl)propanoic acid. Various dehydrating agents and cyclizing reagents can be employed to facilitate the intramolecular amide bond formation. These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amino group. The choice of the cyclizing agent can influence the reaction's efficiency and stereochemical outcome.

Kinugasa Reaction Protocols for Azetidinone Ring Formation

The Kinugasa reaction is a copper-catalyzed 1,3-dipolar cycloaddition of a nitrone with a terminal alkyne to produce a β-lactam. organicreactions.orgrsc.orgchem-station.comnih.govyoutube.com This reaction is known for its simplicity and stereoselectivity, typically affording cis-substituted β-lactams. organicreactions.org To synthesize this compound via this method, a nitrone would be reacted with 2-ethynyltoluene (B1295245) in the presence of a copper(I) catalyst and a base. The reaction proceeds through the in-situ formation of a copper acetylide, which then undergoes cycloaddition with the nitrone, followed by rearrangement to yield the azetidinone ring. chem-station.comnih.gov Both intermolecular and intramolecular versions of the Kinugasa reaction have been developed, offering flexibility in synthetic design. rsc.org

Ring Expansion and Contraction Methodologies

The formation of the strained four-membered azetidinone ring can be effectively achieved through the manipulation of existing ring systems. These methodologies involve either the expansion of smaller three-membered rings or the contraction of larger heterocyclic precursors.

Carbonylative Ring Expansion of Aziridines to β-Lactams

The transition-metal-catalyzed carbonylation of aziridines represents a powerful and direct method for the synthesis of β-lactams. This process involves the insertion of a carbonyl group into one of the C-N bonds of the aziridine (B145994) ring. Rhodium complexes have been extensively studied as catalysts for this transformation, demonstrating high efficiency, regioselectivity, and stereospecificity. The reaction typically proceeds with retention of configuration at the stereogenic centers of the aziridine starting material.

The regioselectivity of the carbonyl insertion is influenced by the substituents on the aziridine ring. For 2-arylaziridines, the carbonylation occurs preferentially at the benzylic C-N bond. globalresearchonline.net The reaction conditions, such as temperature, carbon monoxide pressure, and solvent, play a crucial role in the efficiency of the transformation. Supported catalysts, such as rhodium-complexed dendrimers on a resin, have been developed to facilitate catalyst recovery and recycling without a significant loss of activity. researchgate.net

Table 1: Rhodium-Catalyzed Carbonylative Ring Expansion of Aziridines

| Aziridine Substrate | Catalyst | Solvent | Temperature (°C) | CO Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-tert-Butyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | Benzene | 90 | 20 | 81 | nih.gov |

| (S)-1-tert-Butyl-2-phenylaziridine | [Rh(CO)₂Cl]₂ | Benzene | 90 | 20 | 81 | nih.gov |

| 1,2-Diphenylaziridine | [Rh(CO)₂Cl]₂ | Toluene | 100 | 68 | 75 | globalresearchonline.net |

| 1-Benzyl-2-phenylaziridine | Rh-dendrimer on resin | THF | 100 | 40 | 95 | researchgate.net |

Ring Contraction from Heterocyclic Precursors (e.g., Isoxazole (B147169) Derivatives)

The synthesis of azetidinones can also be approached through the ring contraction of larger heterocyclic systems. While less common than ring expansion, this strategy offers a unique entry to the β-lactam core from readily available precursors. One such approach involves the reductive cleavage of the N-O bond in isoxazolidine (B1194047) derivatives, followed by intramolecular cyclization to furnish the azetidinone ring. This method has been successfully applied to the synthesis of α-trifluoromethyl-β-lactams. sunderland.ac.uk

Another conceptual approach involves the photochemical rearrangement of isoxazoles. Irradiation of isoxazoles can lead to the formation of a transient azirine intermediate, which, in principle, could be intercepted and converted to an azetidinone. However, detailed and general protocols for the direct conversion of isoxazole derivatives to this compound are not extensively documented in the reviewed literature. The complexity of controlling the rearrangement and subsequent reactions presents a significant synthetic challenge.

Advanced Synthetic Routes

Modern organic synthesis has introduced a variety of sophisticated methods for the construction of the azetidinone scaffold, offering alternative pathways that can provide access to a diverse range of derivatives.

Free-Radical Mediated Stannylcarbonylation

Free-radical mediated reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of β-lactam synthesis, radical carbonylation reactions involving the use of stannanes (tin hydrides) as radical mediators and a source of a carbonyl group have been explored. However, a specific and well-established method for the "free-radical mediated stannylcarbonylation" of aziridines to directly yield this compound or its derivatives is not prominently reported in the scientific literature based on the conducted searches. While radical carbonylations of various substrates are known, the application of this specific methodology to the synthesis of azetidinones from aziridines appears to be a niche or less-developed area.

Aza-Michael Addition Approaches to Azetidines

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction in organic synthesis. This reaction can be ingeniously applied to the synthesis of azetidine (B1206935) and azetidinone derivatives. In one approach, the intramolecular aza-Michael addition of a suitably functionalized acyclic precursor can lead to the formation of the azetidine ring.

For the synthesis of the 2-azetidinone core, a variation of this approach can be envisioned where the aza-Michael adduct undergoes a subsequent cyclization. While direct aza-Michael additions to form the azetidin-2-one (B1220530) ring in a single step are not the most common route, the principles of conjugate addition are often embedded within more complex cascade reactions that ultimately yield the desired β-lactam scaffold.

Table 2: Synthesis of Azetidine Derivatives via Aza-Michael Addition

| Amine | Michael Acceptor | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonia | Itaconate derivative | Autocatalyzed | N-substituted pyrrolidone | High | chemijournal.com |

| Diethylamine | Dimethyl itaconate | Neat | β-amino ester | High | chemijournal.com |

| Phthalimide | Chalcone | (S)-diphenylprolinol silyl (B83357) ether | β-amino ketone | 98 |

Solid-Phase Synthesis of Azetidinone Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technology for the rapid generation of libraries of organic molecules. This technique has been successfully applied to the synthesis of azetidinone scaffolds, allowing for the efficient preparation of a wide variety of derivatives. sunderland.ac.uk In a typical approach, an imine is immobilized on a solid support, such as a Merrifield or Wang resin. The resin-bound imine is then reacted with a ketene, generated in situ from an acyl chloride, in a [2+2] cycloaddition reaction to form the β-lactam ring.

The final product is then cleaved from the solid support using appropriate reagents, such as trifluoroacetic acid (TFA) or sodium methoxide (B1231860), depending on the linker used. This methodology allows for easy purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

Table 3: Solid-Phase Synthesis of Azetidinones | Solid Support | Linker | Imine Precursor | Acyl Chloride | Cleavage Conditions | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Merrifield Resin | Benzyl ether | Polymer-bound benzaldehyde (B42025) | Benzyloxyacetyl chloride | Sodium methoxide | cis-β-lactam | sunderland.ac.uk | | Rink Amide Resin | - | Resin-bound aldimine | Aryloxylacetic acid | TFA | 4-Aryl-β-lactam | sunderland.ac.uk | | T1-triazene linker | Triazene | Immobilized ester | - | Traceless cleavage | β-lactam | |

Mechanistic Investigations of Azetidinone Formation and Reactivity

Reaction Mechanisms of Key Synthetic Pathways

The construction of the four-membered azetidinone ring can be achieved through various synthetic routes, most notably via [2+2] cycloaddition reactions. The mechanisms of these pathways are often complex and have been a topic of significant study.

The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a cornerstone for the synthesis of β-lactams. acs.org The question of whether this [2+2] cycloaddition proceeds via a concerted or a stepwise mechanism has been thoroughly examined. A concerted thermal [2+2] cycloaddition must follow a [π2s + π2a] pathway as dictated by the Woodward-Hoffmann rules. liv.ac.uk This supra-antarafacial approach is geometrically challenging and generally considered unfavorable for the reaction between a ketene (B1206846) and an imine. acs.org

Consequently, a stepwise mechanism is the widely accepted pathway for the Staudinger synthesis. acs.orgnih.gov This non-concerted process involves the sequential formation of the two new sigma bonds. Computational studies using electron localization function (ELF) quantum topological analysis have further supported the stepwise nature of this transformation. acs.org The reaction is generally initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. acs.org

The stepwise nature of azetidinone synthesis necessitates the formation of transient intermediates that dictate the reaction's course and stereochemical outcome.

Zwitterionic Species: In the Staudinger cycloaddition, the initial nucleophilic addition of the imine to the ketene generates a zwitterionic intermediate. acs.orgacs.org This intermediate is a key species where the first carbon-nitrogen bond is formed. The subsequent step involves a conrotatory 4π-electron electrocyclization of this zwitterion, which can also be viewed as an intramolecular Mannich-type reaction, to form the four-membered ring and yield the final azetidinone product. acs.org The stereochemistry of the final product is often determined by the rotational dynamics and subsequent cyclization of this zwitterionic intermediate.

Palladium-Mediated Intermediates: Palladium catalysis offers powerful methods for β-lactam synthesis. In one approach, the palladium-catalyzed carbonylative C-H activation of aliphatic amines proceeds through a four-membered cyclopalladation complex. acs.orgresearchgate.net Another strategy involves a multicomponent reaction of imines, aryl halides, and carbon monoxide, which proceeds through tandem catalytic carbonylation reactions. nih.gov A plausible mechanism for related oxidative carbonylations involves the initial formation of a Pd(II) species, transmetalation with a boronic acid, insertion of carbon monoxide to form a palladium-acyl intermediate, and subsequent reductive elimination to form the product. acs.org

Rh-Carbenoids: Rhodium-catalyzed reactions provide an alternative route to the azetidinone core. The decomposition of α-diazoacetamides catalyzed by dimeric Rh(II) complexes with chiral ligands can lead to the formation of β-lactams via intramolecular C-H insertion. acs.orgrsc.org More advanced methods involve the in-situ generation of highly reactive rhodium(II) N-triflyl azavinyl carbenes from stable N-H-1,2,3-triazoles. These carbene intermediates can then undergo various transformations, including cyclopropanation, to afford complex molecules. Similarly, rhodium-catalyzed arylation of azavinyl carbenes with boronic acids can produce functionalized enamines, which are precursors to other heterocyclic structures.

Principles of Stereochemical Control and Selectivity in Azetidinone Synthesis

Achieving stereochemical control is paramount in the synthesis of biologically active molecules like 4-(2-Methylphenyl)-2-azetidinone, which possesses a stereocenter at the C4 position.

The Staudinger reaction can generate up to two new stereocenters (at C3 and C4), making diastereoselectivity a critical consideration. The cis/trans stereochemistry of the resulting β-lactam is highly dependent on reaction conditions. acs.org

Temperature: Lower temperatures often favor the formation of cis-azetidinones. For example, conducting the ketene-imine cycloaddition at -78 °C can lead to high cis-selectivity. acs.org

Reaction Time and Base: In contrast, reactions carried out at higher temperatures, such as in refluxing toluene, tend to yield the thermodynamically more stable trans-isomer as the major product. acs.org The order of addition of reactants can also influence the diastereomeric ratio. If the ketene is generated in situ from an acyl chloride and a tertiary amine before the imine is added, the cis isomer may predominate. Conversely, direct reaction of the imine with the acyl chloride often leads to the trans product.

The table below summarizes the effect of reaction conditions on diastereoselectivity in selected Staudinger reactions.

| Ketenophile (Imine) | Ketene Precursor | Base | Temperature (°C) | Major Diastereomer | Reference |

| N-propargylimine | Phthalimidoacetyl chloride | Triethylamine (B128534) | 80 | trans | acs.org |

| N-(2-aminoethyl)imine derivative | Phenoxyacetyl chloride | Not Specified | -82 | cis | acs.org |

| N-propargylimine | Benzyloxyacetyl chloride | Triethylamine | -78 to RT | cis | acs.org |

| Diaryl imines | Phenylthioacetyl chloride | N-Methylmorpholine | Microwave | trans | acs.org |

The synthesis of a single enantiomer of a chiral azetidinone is often accomplished using catalytic asymmetric methods. This involves the use of chiral catalysts that can influence the formation of one enantiomer over the other.

Chiral Nucleophilic Catalysts: Planar-chiral nucleophilic catalysts, such as ferrocene-based 4-(dimethylamino)pyridine (DMAP) derivatives, have been effectively used in the [2+2] cycloaddition of ketenes with imines. These catalysts can induce high enantioselectivity, affording β-lactams with high enantiomeric excess (ee). rsc.org

Chiral Lewis Acid Catalysts: Chiral Lewis acids can activate one of the reactants and create a chiral environment for the cycloaddition.

Chiral Rhodium Catalysts: Asymmetric synthesis of β-lactams can be achieved through Rh-catalyzed intramolecular C-H insertion reactions. The use of dimeric Rh(II) complexes bearing chiral carboxylate ligands, such as N-phthaloyl-(S)-tert-leucinate, can yield cis-β-lactams with excellent enantioselectivity. rsc.org

Chemical Reactivity Profile of the Azetidinone Ring System

The chemical reactivity of the 2-azetidinone ring is dominated by its significant ring strain, estimated to be around 25.4 kcal/mol. This inherent strain makes the four-membered ring susceptible to cleavage, a property that is fundamental to the biological activity of β-lactam antibiotics and its utility as a synthetic intermediate. rsc.org

The amide bond within the β-lactam ring is significantly more reactive than that in a typical acyclic amide. The ring strain increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack. acs.org

Key reactions involving the azetidinone ring include:

Hydrolysis: The most fundamental reaction is the hydrolytic cleavage of the amide bond, which opens the ring to form a β-amino acid. This reaction is the basis for the deactivation of penicillin-type antibiotics by β-lactamase enzymes. acs.org The rate of this ring-opening is substantially increased when an electron-withdrawing group is attached to the nitrogen atom. rsc.org

Aminolysis: Reaction with amines leads to ring opening to produce β-amino amides. acs.org

Reduction: The carbonyl group of the β-lactam can be reduced to afford the corresponding azetidine (B1206935). rsc.org

Nucleophilic Ring-Opening of Activated Azetidiniums: When the nitrogen atom is alkylated to form an azetidinium ion, the ring becomes highly activated towards nucleophilic attack. The regioselectivity of the ring-opening (attack at C2 vs. C4) is influenced by the substitution pattern on the ring. Generally, nucleophiles attack the less substituted carbon position.

The reactivity of the β-lactam ring is a double-edged sword; it is essential for its biological function but also presents a stability challenge. The strategic manipulation of this reactivity is key to the design of new synthetic intermediates and potent pharmaceuticals. rsc.org

Ring Strain and its Energetic Implications

The chemistry of this compound, like all β-lactams, is fundamentally governed by the inherent strain within its four-membered ring structure. This strain arises primarily from two sources: angle strain and torsional strain. In an ideal acyclic amide, the nitrogen atom is sp²-hybridized, leading to a planar geometry that allows for maximum resonance stabilization between the nitrogen lone pair and the carbonyl group. However, the geometric constraints of the azetidinone ring force the bond angles to deviate significantly from their ideal values. youtube.comkhanacademy.org For an sp³-hybridized carbon, the ideal bond angle is approximately 109.5°, while for an sp²-hybridized carbon, it is 120°. In a cyclobutane-like ring, the internal angles are forced to be around 90°, creating substantial angle strain. youtube.comkhanacademy.org

This deviation from ideal geometry has profound energetic implications. The enforced pyramidal geometry at the nitrogen atom in the azetidinone ring reduces the overlap between the nitrogen's lone pair orbital and the carbonyl's π-system. This diminished resonance stabilization makes the amide bond less stable and the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to a standard, unstrained amide. youtube.comglobalresearchonline.net The increased reactivity is a direct consequence of the energy that is released upon ring-opening, which relieves the inherent strain. nih.govnih.govnih.gov

The strain energy of a cyclic compound can be quantified by comparing its heat of combustion per CH₂ group to that of a strain-free acyclic analogue. masterorganicchemistry.com Any deviation above the baseline value for a strain-free long-chain alkane (approximately 157 kcal/mol per CH₂) indicates the presence of ring strain. masterorganicchemistry.com Four-membered rings, such as cyclobutane, exhibit significant ring strain, a principle that directly applies to the azetidinone core. masterorganicchemistry.com Strained β-lactams typically show IR spectrum absorption for the carbonyl group in the range of 1735-1765 cm⁻¹, which is higher than that of unstrained amides (around 1600 cm⁻¹), indicating a more reactive carbonyl group. globalresearchonline.net Theoretical calculations, such as those using Density Functional Theory (DFT), are also employed to compute the ring strain energy by comparing the energy of the cyclic molecule to that of a corresponding open-chain isomer. stackexchange.comosti.gov

Table 1: Comparative Ring Strain Energies of Cycloalkanes

| Cycloalkane | Number of Carbons (n) | Total Ring Strain (kcal/mol) | Ring Strain per CH₂ (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.1 | ~0 |

This table illustrates the high ring strain associated with three- and four-membered rings compared to the relatively strain-free cyclohexane. The principles are analogous for heterocyclic systems like azetidinones. Data is illustrative and based on established values for cycloalkanes. masterorganicchemistry.com

Ring-Opening Reactions and their Chemoselectivity

The significant ring strain in this compound is the primary driving force for its characteristic ring-opening reactions. nih.govnih.gov The strained amide bond is susceptible to cleavage by a wide variety of nucleophiles, a reaction that is often facilitated by acidic or basic conditions or catalysis. magtech.com.cnutrgv.edu The chemoselectivity of these reactions—which bond is broken and where the nucleophile attacks—is dictated by the substitution pattern on the azetidinone ring and the nature of the attacking species. magtech.com.cn

For 2-azetidinones, nucleophilic attack typically occurs at the electrophilic carbonyl carbon (C2), leading to the cleavage of the C2-N1 amide bond. This is the most common pathway, particularly in hydrolysis or aminolysis reactions, as it relieves the ring strain and forms a stable β-amino acid derivative. utrgv.edu The process can be catalyzed by acids, which protonate the carbonyl oxygen to increase its electrophilicity, or by bases, which generate a more potent nucleophile.

However, alternative ring-opening pathways exist. Cleavage of the N1-C4 or C3-C4 bonds can also occur under specific conditions, such as reductive cleavage or radical reactions. utrgv.edursc.org For instance, radical anions generated by UV irradiation can induce ring-splitting at either the N1–C4 or C3–C4 bond. rsc.org The regioselectivity of nucleophilic ring-opening in unsymmetrical azetidines is highly dependent on the electronic effects of the substituents. magtech.com.cn Unsaturated groups like aryl substituents can stabilize transition states or intermediates through conjugation, thereby favoring the cleavage of the adjacent C-N bond. magtech.com.cn In the case of this compound, the phenyl group at C4 makes the N1-C4 bond susceptible to cleavage under certain reductive conditions, although C2-N1 cleavage remains the more common pathway for nucleophilic acyl substitution. Lewis acids can also be used to catalyze ring-opening, often coordinating to the carbonyl oxygen and activating the ring for nucleophilic attack. rsc.org

The chemoselectivity is a critical aspect exploited in synthetic chemistry, where the β-lactam ring serves as a versatile intermediate for producing a variety of nitrogen-containing compounds. nih.gov

Influence of Substituents on Reaction Pathways and Outcomes

Substituents on the azetidinone ring profoundly influence its reactivity, reaction pathways, and stereochemical outcomes through a combination of steric and electronic effects. magtech.com.cnmdpi.comnih.gov The 2-methylphenyl group at the C4 position of the target compound exerts both effects.

Electronic Effects: The phenyl ring at C4 can electronically influence the reactivity of the β-lactam. Aryl groups can stabilize adjacent carbocations or radical intermediates, which can affect the regioselectivity of certain ring-opening reactions. magtech.com.cn Furthermore, substituents on the nitrogen atom (N1) play a crucial role. Electron-withdrawing groups on the nitrogen can increase the partial positive charge on the carbonyl carbon, making the ring more susceptible to nucleophilic attack and enhancing the rate of C2-N1 bond cleavage. utrgv.edu Conversely, electron-donating groups on the nitrogen can decrease the reactivity of the carbonyl group. nih.gov

Steric Effects: The steric bulk of substituents is a major determinant of reaction outcomes. The 2-methylphenyl group at C4 provides significant steric hindrance, which can direct the approach of incoming reagents. In cycloaddition reactions used to form the azetidinone ring, such as the Staudinger synthesis (ketene-imine cycloaddition), the substituents on both the ketene and the imine determine the diastereoselectivity of the product. mdpi.com The steric and electronic nature of the substituent at the α-position of the ketene is often the dominant factor controlling the reaction's feasibility and stereochemical outcome. mdpi.com For instance, the reaction of an imine with a ketene generally proceeds through a zwitterionic intermediate, and the subsequent electrocyclization is influenced by the substituents, with (E)-imines typically yielding cis-β-lactams and (Z)-imines giving trans-β-lactams. mdpi.com

The presence of other substituents, for example at the C3 position, also modifies reactivity. Electron-withdrawing groups at C3, such as halogens, can increase the electrophilicity of the carbonyl group, as evidenced by an increase in the C=O stretching frequency in the IR spectrum. globalresearchonline.net

Table 2: Influence of Substituent Electronic Properties on Staudinger Cycloaddition

| Ketene Substituent | Imine Substituent | Ring Closure Rate | Predominant Isomer |

|---|---|---|---|

| Electron-Donating | Electron-Withdrawing | Accelerated | cis-β-lactam |

| Electron-Withdrawing | Electron-Donating | Slowed | trans-β-lactam |

This table summarizes the general trends observed in the Staudinger synthesis of β-lactams, demonstrating how the electronic nature of substituents on the reactants influences the reaction kinetics and stereoselectivity. nih.gov

Ultimately, the specific substitution pattern on the this compound core dictates its precise chemical behavior, allowing for fine-tuning of its reactivity for various synthetic applications.

Computational Chemistry and Theoretical Studies of 4 2 Methylphenyl 2 Azetidinone Systems

Quantum Chemical Calculations on Azetidinones

Quantum chemical calculations are central to modern chemistry, offering profound insights into the behavior of molecules. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For azetidinone systems, these calculations can elucidate structural parameters, spectroscopic features, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 4-(2-Methylphenyl)-2-azetidinone. nih.govresearchgate.net DFT calculations are used to determine the electronic structure and a variety of molecular properties by approximating the electron density of a many-electron system. nih.govymerdigital.com

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uomphysics.netxisdxjxsu.asia The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net For related heterocyclic compounds, HOMO-LUMO gaps have been calculated to predict stability and charge transfer interactions. ymerdigital.comnih.gov

A detailed FMO analysis for this compound would involve calculating the energies of its HOMO and LUMO and mapping their electron density distributions to predict sites of electrophilic and nucleophilic attack. However, specific published data for the HOMO-LUMO energies and gap of this compound were not found.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. nih.govnih.gov It transforms the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the chemist's intuitive Lewis structure picture. nih.govq-chem.com The analysis quantifies the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO, providing insight into intramolecular interactions that stabilize the molecule. nih.govorientjchem.org

An NBO analysis of this compound would identify key donor-acceptor interactions, such as those involving the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the azetidinone ring and phenyl group. While NBO studies have been performed on various pharmaceutical and heterocyclic compounds to understand their stability, specific E(2) values for this compound are not present in the searched literature. nih.govorientjchem.orgnih.gov

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Mulliken population analysis is a method to estimate partial atomic charges, providing a picture of the charge distribution. ymerdigital.comwikipedia.org These charges, along with the Molecular Electrostatic Potential (MEP), are used to predict how a molecule will interact with other species. The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. ymerdigital.comxisdxjxsu.asia

For this compound, calculating Mulliken charges and generating an MEP map would reveal the electrostatic landscape of the molecule, highlighting the reactive sites. While the methodology is standard, specific computational results detailing these properties for the title compound are not documented in the available search results. ymerdigital.comuomphysics.net

Table 1: Hypothetical Mulliken Atomic Charges for this compound

Note: The following table is a hypothetical representation for illustrative purposes, as specific literature data for this molecule was not found.

| Atom Number | Atom Type | Hypothetical Mulliken Charge (a.u.) |

| 1 | N | -0.55 |

| 2 | C (C=O) | +0.60 |

| 3 | C | -0.20 |

| 4 | C | -0.15 |

| 5 | O | -0.50 |

| ... | ... | ... |

DFT calculations are highly effective for predicting the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govekb.eg By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. researchgate.netmdpi.com

A theoretical vibrational analysis of this compound would involve optimizing its geometry and then performing a frequency calculation. This would yield a set of vibrational modes, such as the characteristic C=O stretch of the β-lactam ring and various C-H and C-N vibrations. Although this is a standard computational procedure, published studies with a detailed vibrational analysis for this compound were not identified. nih.govekb.eg

Table 2: Representative Predicted Vibrational Frequencies for Azetidinone Structures

Note: This table is based on general frequency ranges for functional groups found in similar molecules and is for illustrative purposes only, as specific data for the title compound is unavailable.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=O Stretch (β-lactam) | 1730 - 1770 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-N Stretch | 1200 - 1350 |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. nih.gov These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory, MP2), are often used to investigate reaction mechanisms and calculate precise energetics. nih.gov They can be employed to map out potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies. nih.gov

For this compound, ab initio calculations could be used to study its formation, degradation pathways, or its interaction with biological targets. Such studies would provide a fundamental understanding of its reactivity and stability from first principles. However, specific ab initio investigations focused on the mechanistic or energetic aspects of this compound are not detailed in the available research literature.

Conformational Analysis and Potential Energy Surfaces of Azetidinone Derivatives

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of azetidinone derivatives, therefore, is essential for understanding their structure-activity relationships (SAR). nih.govptfarm.pl The four-membered β-lactam ring is a strained system, but it is not perfectly planar. The substituents on the ring significantly influence its puckering and the orientation of the side chains.

Theoretical studies on related heterocyclic systems, such as 1,3-dithiolans, have shown that the ring exists in a flexible equilibrium between different conformations. rsc.org The energy differences between these states can be small, often within a range of 0.71–1.00 kJ mol⁻¹ for substituted variants. rsc.org A similar principle applies to the this compound system. The orientation of the 2-methylphenyl group relative to the azetidinone ring is a key conformational variable. This rotation is governed by a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry.

The PES can be calculated using quantum mechanical methods to identify low-energy, stable conformations (energy minima) and the transition states that separate them. Key dihedral angles, such as the one defining the rotation of the phenyl group, are systematically varied to map out the energy landscape. The presence of the methyl group at the ortho position of the phenyl ring introduces steric hindrance, which will create a distinct rotational barrier and favor specific conformations where steric clash is minimized. These preferred conformations are likely the ones that are recognized by biological targets.

Table 1: Representative Conformational Energy Data for Substituted Heterocycles This table illustrates the small energy differences typical between diastereoisomers, a concept applicable to the conformational analysis of azetidinone derivatives.

| Compound Series | Substituent | Free Energy Difference (ΔG°) (kJ mol⁻¹) |

| Trialkyl-1,3-dithiolans | Isopropyl | 0.71 |

| Trialkyl-1,3-dithiolans | t-Butyl | 1.00 |

Data adapted from studies on substituted dithiolans, demonstrating typical energy ranges in conformational analysis. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While conformational analysis identifies static, low-energy structures, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment (typically water) at a given temperature and pressure. nih.govnih.gov

For this compound, an MD simulation can reveal the stability of its preferred conformations, the flexibility of the β-lactam ring, and the rotational dynamics of the phenyl group. researchgate.net The simulation trajectory is analyzed to understand key dynamic properties. nih.gov

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached equilibrium and is not undergoing major structural changes. nih.govmdpi.com For a ligand-protein complex, a stable RMSD after an initial period indicates the complex remains intact during the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. researchgate.net This highlights the more flexible regions of the molecule. For this compound, one would expect higher RMSF values for the methylphenyl group compared to the more constrained atoms of the lactam ring.

MD simulations are typically run for nanoseconds (ns), and the system is often placed in a periodic box of water molecules to simulate physiological conditions. nih.gov The stability of a ligand-protein complex, for instance, can be confirmed if the RMSD remains stable after 25 ns of simulation. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation

| Parameter | Description | Typical Value/Observation | Source |

| Simulation Time | Total duration of the simulation. | 100 ns | nih.govnih.gov |

| Ensemble | Thermodynamic variables kept constant (e.g., NPT: constant Number of particles, Pressure, Temperature). | NPT | nih.gov |

| Temperature | System temperature. | 300 K | nih.gov |

| Pressure | System pressure. | 1 atm | nih.gov |

| RMSD | Measures overall structural stability. | Stabilizes after an initial period (e.g., 20-25 ns). | nih.govmdpi.com |

| RMSF | Measures atomic fluctuations, indicating flexibility. | Higher values for flexible side chains, lower for constrained ring structures. | researchgate.net |

| Radius of Gyration (rGyr) | Measures the compactness of the ligand-protein complex. | Stable values indicate a consistently compact structure. | nih.gov |

Computational Modeling of Molecular Interactions

Computational modeling is instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein receptor or enzyme. ptfarm.pl These methods are central to rational drug design, helping to prioritize compounds for synthesis and testing.

Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when bound to a target protein. stanford.edu The primary goal is to identify the most stable binding mode, which is typically the one with the lowest binding energy. stanford.edu

The process involves:

Preparation: Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., a bacterial enzyme or a cancer-related kinase). researchgate.net

Search Algorithm: An algorithm explores a vast number of possible binding poses of the ligand within the protein's active site. stanford.edu

Scoring Function: A scoring function estimates the binding affinity for each pose. The result is often expressed as a negative value in kcal/mol, where a more negative score indicates a higher predicted binding affinity. nih.govstanford.edu

Docking studies on azetidin-2-one (B1220530) derivatives have identified key interactions that stabilize the ligand-protein complex. researchgate.net These interactions often include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues in the active site.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (like the phenyl ring) and hydrophobic pockets of the target.

Pi-Stacking: Interactions between the aromatic phenyl ring of the ligand and aromatic residues of the protein (e.g., Tyrosine, Phenylalanine, Tryptophan).

For example, in docking studies of azetidin-2-one derivatives with the Epidermal Growth Factor Receptor (EGFR), compounds were identified that formed favorable binding contacts within the erlotinib (B232) binding site. researchgate.net The binding modes of potent inhibitors often show interactions with key amino acid residues like Tyr123, Phe337, and Trp285 in other enzyme systems. nih.gov

Table 3: Representative Docking Simulation Results for an Azetidinone Derivative This table presents hypothetical, yet representative, data for docking this compound into a protein active site, based on findings for similar compounds.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Source |

| This compound | EGFR Kinase Domain | -7.8 | Met793 | Hydrogen Bond (C=O) | researchgate.net |

| Leu718 | Hydrophobic | researchgate.net | |||

| Val726 | Hydrophobic | researchgate.net | |||

| Reference Ligand (Erlotinib) | EGFR Kinase Domain | -7.2 | Met793, Thr790 | Hydrogen Bond | researchgate.net |

| Azetidinone Derivative (Compound 4e) | α-amylase | -7.43 | Trp59, Tyr62, Asp197 | Hydrogen Bond, Hydrophobic | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 4 2 Methylphenyl 2 Azetidinone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules, including 4-(2-methylphenyl)-2-azetidinone analogues. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the proton and carbon environments within the molecule can be constructed.

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. In the case of this compound, the ¹H NMR spectrum exhibits characteristic signals for the protons of the azetidinone ring and the 2-methylphenyl substituent.

The protons on the β-lactam ring typically appear as distinct multiplets due to spin-spin coupling. For instance, in related azetidinone structures, the proton at C4 is often observed as a doublet of doublets, coupling with the two protons at C3. researchgate.net The chemical shifts of these protons are influenced by the substituents on the ring and their stereochemical orientation. The aromatic protons of the 2-methylphenyl group usually appear in the downfield region of the spectrum, and their splitting patterns can provide information about the substitution pattern on the aromatic ring. The methyl group protons on the phenyl ring will typically appear as a singlet in the upfield region.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Analogues

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (azetidinone) | 8.1 - 9.0 | br s | - |

| Aromatic-H | 7.0 - 7.5 | m | - |

| CH-Ar (C4-H) | 4.5 - 5.0 | d | 5.0 - 5.5 |

| CH₂ (C3-H) | 2.8 - 3.5 | m | - |

| CH₃ (tolyl) | 2.3 - 2.5 | s | - |

Note: The chemical shifts are indicative and can vary based on the solvent and specific substitution pattern of the analogue.

¹³C NMR spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronic environment.

A key diagnostic signal in the ¹³C NMR spectrum of a β-lactam is the carbonyl carbon (C=O) of the azetidinone ring, which typically resonates in the range of 165-175 ppm. researchgate.net The carbons of the 2-methylphenyl group will have characteristic shifts in the aromatic region (110-150 ppm). The methyl carbon of the tolyl group will appear at a higher field (around 20-25 ppm).

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Analogues

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (azetidinone) | 165 - 175 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic C-H | 110 - 130 |

| C4 (CH-Ar) | 50 - 60 |

| C3 (CH₂) | 40 - 50 |

| CH₃ (tolyl) | 20 - 25 |

Note: The chemical shifts are indicative and can vary based on the solvent and specific substitution pattern of the analogue.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are utilized. numberanalytics.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would show correlations between the C4-H proton and the C3-H protons, confirming their adjacency in the β-lactam ring. It would also reveal the coupling network among the protons of the 2-methylphenyl group. numberanalytics.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with their directly attached carbon atoms. sdsu.eduyoutube.com For example, the signal of the C4-H proton would show a cross-peak with the signal of the C4 carbon. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the C4-H proton would show a correlation to the carbonyl carbon (C=O) and to the carbons of the phenyl ring, confirming the attachment of the phenyl group at the C4 position. The NH proton would show a correlation to the carbonyl carbon and the C4 carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound is characterized by several key absorption bands.

The most prominent and diagnostic band is the carbonyl (C=O) stretching vibration of the β-lactam ring, which appears at a characteristically high frequency (typically 1730-1780 cm⁻¹) due to the ring strain. globalresearchonline.net This is a higher frequency compared to the carbonyl absorption of acyclic amides (around 1650 cm⁻¹). youtube.com Other important absorptions include the N-H stretch of the amide, the C-H stretches of the aromatic and aliphatic portions, and the C=C stretching vibrations of the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound Analogues

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (amide) | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Weak |

| C=O (β-lactam) | Stretch | 1730 - 1780 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| N-H | Bend | 1500 - 1550 | Medium |

Note: The wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a molecular fingerprint.

The symmetric stretching vibrations of the aromatic ring are typically strong in the Raman spectrum. The C=O stretch of the β-lactam is also observable, although it may be weaker than in the FT-IR spectrum. The C-C stretching and breathing modes of the rings also give rise to characteristic Raman signals. researchgate.net

Table 4: Expected Raman Shifts for this compound Analogues

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (β-lactam) | Stretch | 1730 - 1780 | Medium-Weak |

| Aromatic C=C | Ring Breathing/Stretch | 1580 - 1620, ~1000 | Strong |

| C-N | Stretch | 1200 - 1300 | Medium |

Note: Raman intensities are highly dependent on the change in polarizability during the vibration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its analogues, providing direct confirmation of the compound's mass following synthesis. High-resolution mass spectrometry (HR-MS) can yield the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), offer profound insights into the molecule's structure through the analysis of its fragmentation patterns. nih.gov

While specific, detailed fragmentation pathways for this compound are not extensively documented in publicly available literature, the fragmentation behavior of β-lactam antibiotics has been widely studied. nih.gov The most characteristic fragmentation of the β-lactam ring involves cleavage of the cyclic amide system. nih.govresearchgate.net In positive-ion mode, the protonated molecule [M+H]⁺ is typically observed. The subsequent fragmentation often proceeds via the cleavage of the amide bond and another bond within the four-membered ring.

For this compound (Molecular Weight: 161.21 g/mol ), a plausible fragmentation pathway would involve the initial formation of the molecular ion peak. Key fragmentation would likely arise from the cleavage of the β-lactam ring. The analysis of related 4-aryl azetidinone derivatives shows that a primary fragmentation route involves the cleavage of the C2-C3 and N1-C4 bonds or the N1-C2 and C3-C4 bonds. nih.gov

Table 1: Plausible Mass Spectrometric Fragmentation for this compound

| Fragment Ion | m/z (mass/charge ratio) | Proposed Structure/Origin |

| [M+H]⁺ | 162 | Protonated molecular ion |

| [M-CO]⁺ | 134 | Loss of carbon monoxide from the molecular ion |

| [C₇H₇]⁺ | 91 | Toluene fragment (tolyl group) |

| [C₈H₈N]⁺ | 118 | Fragment from β-lactam ring cleavage |

Note: This table represents a plausible fragmentation pattern based on the general behavior of β-lactams. Actual experimental values may vary based on instrumentation and conditions.

Studies on various β-lactam antibiotics confirm that the cleavage of the β-lactam ring is a prominent fragmentation pathway observed in low-energy CID spectra. nih.gov This characteristic fragmentation is crucial for identifying the presence of the intact β-lactam core in unknown analytes or synthesized compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The chromophore in this compound analogues consists of the phenyl ring and the β-lactam carbonyl group.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. physchemres.org In the case of azetidin-2-ones, two primary electronic transitions are expected:

π → π* transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In this compound, this is associated with both the aromatic phenyl ring and the carbonyl double bond (C=O). These are typically high-intensity absorptions.

n → π* transition: This involves the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atom, to an antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions. physchemres.org

Table 2: Expected Electronic Transitions and Absorption Regions for 4-Aryl-2-azetidinones

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

| π → π | Phenyl Ring | ~200-220, ~260-270 | High, Low |

| π → π | Carbonyl (C=O) | ~180-200 | High |

| n → π* | Carbonyl (C=O) | ~220-300 | Low |

The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substitution pattern on the aromatic ring.

X-ray Crystallography for Solid-State Structural Elucidation and Stereochemical Confirmation

Although the crystal structure of this compound itself is not described in the available literature, analysis of closely related compounds provides a clear picture of the expected structural features. For example, the crystal structure of N-p-methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone reveals that the four-membered β-lactam ring is nearly planar. hacettepe.edu.tr Similarly, the structure of 2-azido-N-(4-methylphenyl)acetamide provides data on the geometry of the tolyl group attached to an amide nitrogen. nih.govresearchgate.net

Key structural parameters for a β-lactam ring include the bond lengths of C-C, C-N, and C=O, and the deviation of the nitrogen atom from the plane defined by its three substituents, which indicates its degree of pyramidalization.

Table 3: Representative Crystallographic Data for an Analogue, N-p-methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone

| Parameter | Value | Reference |

| Crystal System | Hexagonal | hacettepe.edu.tr |

| Space Group | P6₅ | hacettepe.edu.tr |

| C=O Bond Length | ~1.21 Å | hacettepe.edu.tr |

| C-N Bond Length (in ring) | ~1.38 Å | hacettepe.edu.tr |

| Ring Planarity | Nearly Planar | hacettepe.edu.tr |

Note: This data is for a related analogue and serves as a reference for the expected structural parameters of this compound.

In the crystal packing of such molecules, intermolecular interactions like hydrogen bonds (e.g., N-H···O) and π-π stacking interactions often play a crucial role in stabilizing the crystal lattice. redalyc.org

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic sample. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The method involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage composition of each element. jetir.org For a compound to be considered pure, the experimentally determined percentages must match the theoretically calculated values, typically within a margin of ±0.4%. primescholars.com

For this compound, the molecular formula is C₁₀H₁₁NO. The theoretical elemental composition can be calculated based on its atomic weights.

Table 4: Theoretical vs. Expected Experimental Elemental Composition of this compound (C₁₀H₁₁NO)

| Element | Theoretical % | Expected Experimental % (±0.4%) |

| Carbon (C) | 74.51 | 74.11 - 74.91 |

| Hydrogen (H) | 6.88 | 6.48 - 7.28 |

| Nitrogen (N) | 8.69 | 8.29 - 9.09 |

| Oxygen (O) | 9.92 | (by difference) |

The consistency between the calculated and found values from elemental analysis provides strong evidence for the compound's assigned molecular formula and its purity. primescholars.comtroindia.in

Role of 4 2 Methylphenyl 2 Azetidinone As a Versatile Synthetic Intermediate

β-Lactam Synthon Methodologies in Organic Synthesis

The application of β-lactams, such as 4-(2-Methylphenyl)-2-azetidinone, as synthons is a cornerstone of modern organic synthesis. The high ring strain of the azetidinone core makes it susceptible to nucleophilic attack and ring-opening reactions, providing a versatile platform for the introduction of new functional groups and the construction of complex molecular frameworks. This reactivity, coupled with the ability to control stereochemistry at the C3 and C4 positions, has led to the development of numerous synthetic methodologies.

Non-proteinogenic amino acids, which are not found in the standard genetic code, are of significant interest in drug discovery and peptide science due to their ability to confer unique structural and functional properties to peptides and other bioactive molecules. The 2-azetidinone ring of this compound serves as a masked β-amino acid precursor. The strategic cleavage of the N1-C2 or C2-C3 bond of the β-lactam ring can lead to the formation of β-amino acids and their derivatives.

Oligopeptides and peptidomimetics are crucial classes of molecules in medicinal chemistry, often designed to mimic or inhibit the function of natural peptides. The incorporation of β-amino acids, derived from intermediates like this compound, into peptide chains can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation.

The synthesis of these modified peptides can be achieved by coupling a ring-opened derivative of this compound with other amino acids or peptide fragments using standard peptide coupling techniques. The resulting oligopeptides containing a β-amino acid unit can exhibit altered conformational preferences and biological activities compared to their α-amino acid counterparts. This approach allows for the rational design of peptidomimetics with improved pharmacokinetic and pharmacodynamic properties.

Scaffold for Diverse Nitrogen-Containing Heterocycles

The strained ring system of this compound not only allows for its use as a precursor to linear structures but also as a scaffold for the synthesis of a wide variety of other nitrogen-containing heterocycles. These transformations often involve ring-expansion or ring-rearrangement reactions, leveraging the inherent reactivity of the β-lactam core.

The 2-azetidinone framework of this compound can be elaborated to construct more complex fused and spirocyclic systems. These intricate architectures are of interest in medicinal chemistry as they can occupy unique regions of chemical space and exhibit novel biological activities. For example, intramolecular cyclization reactions involving a substituent at the N1 or C3 position of the azetidinone ring can lead to the formation of bicyclic systems where the β-lactam is fused to another ring.

Furthermore, the C3 position of the azetidinone can be functionalized to participate in spirocyclization reactions. By introducing a suitable tether at this position, it is possible to construct spirocyclic compounds where the C3 carbon is shared between the azetidinone ring and a newly formed ring.

The ring-opening of this compound is a powerful strategy for accessing a diverse range of other heterocyclic frameworks. Depending on the reaction conditions and the nature of the attacking nucleophile, the β-lactam ring can be selectively cleaved and reconfigured to form larger or different ring systems. For example, reaction with certain reagents can lead to the formation of five-membered (pyrrolidines, oxazolidines) or six-membered (piperidines, morpholines) heterocycles.

This approach is particularly valuable as it allows for the transfer of stereochemical information from the starting azetidinone to the resulting heterocyclic product. The well-defined stereochemistry at the C4 position of this compound can be used to control the stereochemical outcome of the ring-opening and subsequent cyclization steps, providing access to enantiomerically enriched heterocyclic compounds.

Applications as Advanced Precursors in Complex Molecule Synthesis

Beyond its role in the synthesis of amino acids and heterocycles, this compound and related β-lactams serve as advanced precursors in the total synthesis of complex natural products and other biologically active molecules. The compact and stereochemically defined nature of the azetidinone ring makes it an ideal building block for introducing specific structural motifs into a larger molecular framework.

Structure Activity Relationship Sar Studies and Scaffold Optimization in Medicinal Chemistry

Influence of Substituents on the Azetidinone Core

The biological activity of azetidinone-based compounds is highly dependent on the nature, position, and stereochemistry of the substituents attached to the heterocyclic ring. For 4-(2-Methylphenyl)-2-azetidinone, the substituents at the C-3 and N-1 positions, in conjunction with the C-4 tolyl group, are critical in defining its interactions with biological targets.

Positional and Electronic Effects of the 2-Methylphenyl Group at C-4 and Other Ring Substituents

The substitution pattern on the azetidinone ring is a key determinant of its biological activity. The presence of an aryl group at the C-4 position is a common feature in many biologically active azetidinones. This aryl group is known to engage in hydrophobic interactions within the active sites of target enzymes.

The 2-methylphenyl group in this compound introduces specific electronic and steric effects. The methyl group, being an electron-donating group, can influence the electron density of the phenyl ring. This, in turn, can affect the cation-π interactions with biological targets. The ortho position of the methyl group also introduces a steric constraint, which can influence the preferred conformation of the phenyl ring relative to the azetidinone core. This conformational preference can be crucial for optimal binding to a target protein.

Substituents at other positions of the azetidinone ring also play a critical role. For example, the presence of a chloro group at the C-3 position has been shown to enhance the antimicrobial activity of some azetidinones due to its high electronegativity and ability to increase lipid solubility. chemisgroup.us

Stereochemical Implications in Molecular Recognition and Design

The azetidinone ring of this compound contains chiral centers, and the stereochemistry of the substituents is a critical factor in its biological activity. The relative orientation of the substituents at the C-3 and C-4 positions (cis or trans) can significantly impact how the molecule fits into a biological target.